molecular formula C15H11N5O3 B14233983 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid CAS No. 503828-63-5

3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid

Cat. No.: B14233983
CAS No.: 503828-63-5
M. Wt: 309.28 g/mol
InChI Key: ZGPCURSTLLGHAP-UHFFFAOYSA-N
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Description

3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is a chemical compound characterized by the presence of a tetrazole ring attached to a benzamido group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride and anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours . This process results in the formation of the tetrazole ring, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the tetrazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the tetrazole ring or the benzamido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects . For example, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid is unique due to the presence of both the tetrazole ring and the benzamido group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

503828-63-5

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C15H11N5O3/c21-14(16-12-3-1-2-11(8-12)15(22)23)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20)

InChI Key

ZGPCURSTLLGHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)C(=O)O

Origin of Product

United States

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